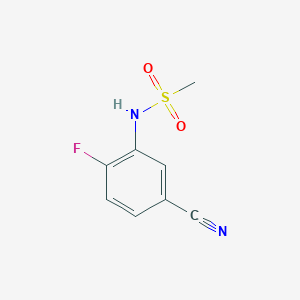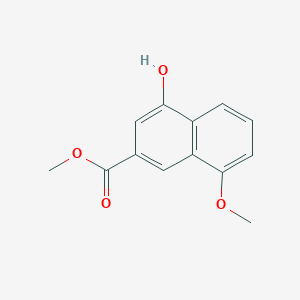![molecular formula C13H14N2 B13925723 4-[(6-Methyl-3-pyridinyl)methyl]benzenamine](/img/structure/B13925723.png)
4-[(6-Methyl-3-pyridinyl)methyl]benzenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(6-Methyl-3-pyridinyl)methyl]benzenamine is an organic compound with the molecular formula C12H12N2 It is characterized by a benzenamine structure substituted with a 6-methyl-3-pyridinylmethyl group
Vorbereitungsmethoden
The synthesis of 4-[(6-Methyl-3-pyridinyl)methyl]benzenamine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
4-[(6-Methyl-3-pyridinyl)methyl]benzenamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkyl groups. Common reagents for these reactions include alkyl halides and strong bases.
Wissenschaftliche Forschungsanwendungen
4-[(6-Methyl-3-pyridinyl)methyl]benzenamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through coupling reactions.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(6-Methyl-3-pyridinyl)methyl]benzenamine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The compound can form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with its targets, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
4-[(6-Methyl-3-pyridinyl)methyl]benzenamine can be compared with other similar compounds such as:
Benzenamine, 3-methyl-: This compound has a similar structure but lacks the pyridinyl group, resulting in different chemical properties and reactivity.
Benzenamine, 3-chloro-4-[(6-methyl-3-pyridinyl)oxy]-: This compound has an additional chloro and oxy group, which can significantly alter its chemical behavior and applications.
Eigenschaften
Molekularformel |
C13H14N2 |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
4-[(6-methylpyridin-3-yl)methyl]aniline |
InChI |
InChI=1S/C13H14N2/c1-10-2-3-12(9-15-10)8-11-4-6-13(14)7-5-11/h2-7,9H,8,14H2,1H3 |
InChI-Schlüssel |
SNETYGQUFGMRIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C=C1)CC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


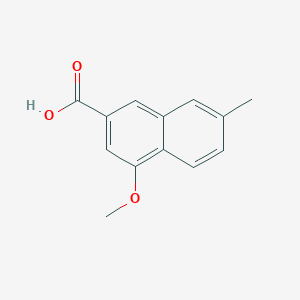
![Benzo[b][1,8]naphthyridine-3-carboxylic acid, 5-amino-1,4,6,7,8,9-hexahydro-2-methyl-4-phenyl-, ethyl ester](/img/structure/B13925645.png)
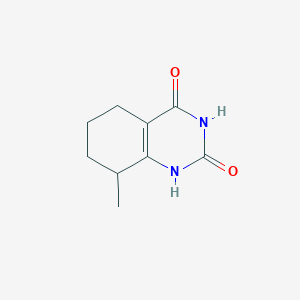
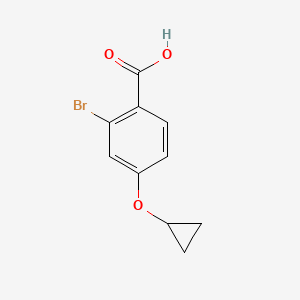
![4-(5-Amino-1H-[1,2,4]triazol-3-ylamino)-N,N-dimethyl-benzenesulfonamide](/img/structure/B13925669.png)


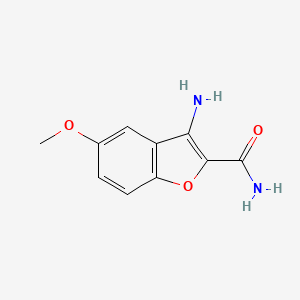
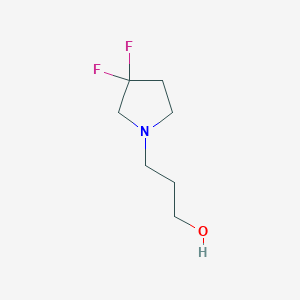
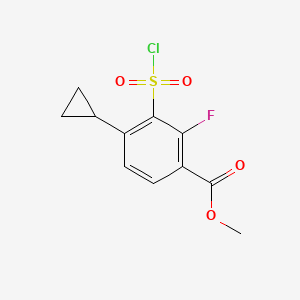
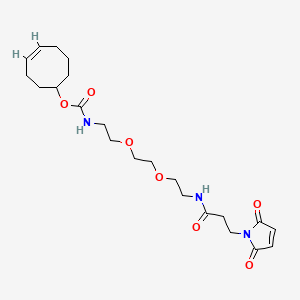
![3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B13925730.png)
